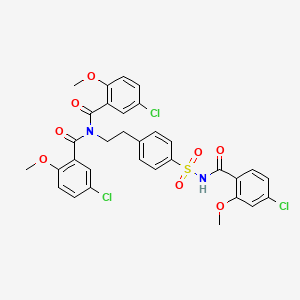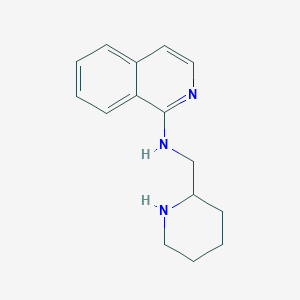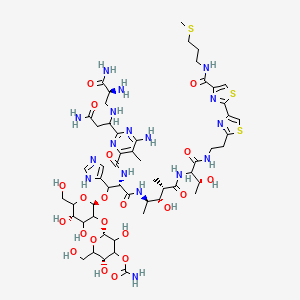
Demethylbleomycin A2 (Technical Grade)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Demethylbleomycin A2 (Technical Grade) is a derivative of the antibiotic bleomycin, which is known for its antitumor properties. The compound has a molecular formula of C54H81N17O21S3 and a molecular weight of 1400.52 . It is used primarily in research settings to study its biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
Demethylbleomycin A2 is typically synthesized by demethylating bleomycin A2. This process involves heating bleomycin A2, which results in the removal of a methyl group . The reaction conditions for this process are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of demethylbleomycin A2 involves large-scale synthesis using similar methods as described above. The compound is then purified and tested for quality before being made available for research purposes .
化学反应分析
Types of Reactions
Demethylbleomycin A2 undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions
Common reagents used in reactions with demethylbleomycin A2 include oxidizing agents, reducing agents, and various solvents. The reaction conditions, such as temperature and pH, are optimized to achieve the desired outcomes.
Major Products Formed
The major products formed from reactions involving demethylbleomycin A2 depend on the specific reaction conditions and reagents used
科学研究应用
Demethylbleomycin A2 has a wide range of scientific research applications, including:
Chemistry: Used to study the chemical properties and reactivity of bleomycin derivatives.
Biology: Investigated for its antimicrobial activity and interactions with biological molecules.
Medicine: Explored for its potential antitumor properties and lower toxicity profile compared to bleomycin A2.
Industry: Utilized in the development of new antibiotics and other pharmaceutical compounds.
作用机制
The exact mechanism of action of demethylbleomycin A2 is not fully understood. it is believed to chelate metallic ions, which decreases enzyme activity and stability. This effect causes the enzymes to react with oxygen, producing free radicals that create single-stranded breaks in deoxyribose sugar . These actions contribute to the compound’s antitumor and antimicrobial properties.
相似化合物的比较
Similar Compounds
Bleomycin A2: The parent compound from which demethylbleomycin A2 is derived. It has higher toxicity but similar antitumor properties.
Bleomycin B2: Another derivative of bleomycin with different biological activities.
Bleomycin A5: Known for its tumor-targeting properties and used in cancer research.
Uniqueness
Demethylbleomycin A2 is unique due to its lower toxicity profile and greater antitumor properties compared to bleomycin A2 . This makes it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C54H81N17O21S3 |
|---|---|
分子量 |
1400.5 g/mol |
IUPAC 名称 |
[(2R,5R)-2-[(2R,5S)-2-[(2S)-2-[[6-amino-2-[3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4S)-3-hydroxy-5-[[(3R)-3-hydroxy-1-[2-[4-[4-(3-methylsulfanylpropylcarbamoyl)-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-1-oxobutan-2-yl]amino]-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate |
InChI |
InChI=1S/C54H81N17O21S3/c1-19-32(68-45(71-43(19)57)24(11-30(56)75)63-12-23(55)44(58)81)49(85)70-34(40(25-13-60-18-64-25)90-53-42(38(79)36(77)28(14-72)89-53)91-52-39(80)41(92-54(59)87)37(78)29(15-73)88-52)50(86)65-21(3)35(76)20(2)46(82)69-33(22(4)74)48(84)62-9-7-31-66-27(17-94-31)51-67-26(16-95-51)47(83)61-8-6-10-93-5/h13,16-18,20-24,28-29,33-42,52-53,63,72-74,76-80H,6-12,14-15,55H2,1-5H3,(H2,56,75)(H2,58,81)(H2,59,87)(H,60,64)(H,61,83)(H,62,84)(H,65,86)(H,69,82)(H,70,85)(H2,57,68,71)/t20-,21+,22+,23-,24?,28?,29?,33?,34-,35-,36+,37+,38?,39?,40?,41?,42?,52+,53-/m0/s1 |
InChI 键 |
FWTQNWDTHLXHFI-YYRHMOFUSA-N |
手性 SMILES |
CC1=C(N=C(N=C1N)C(CC(=O)N)NC[C@@H](C(=O)N)N)C(=O)N[C@@H](C(C2=CN=CN2)O[C@H]3C(C([C@@H](C(O3)CO)O)O)O[C@@H]4C(C([C@@H](C(O4)CO)O)OC(=O)N)O)C(=O)N[C@H](C)[C@H]([C@H](C)C(=O)NC([C@@H](C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCSC)O |
规范 SMILES |
CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCSC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


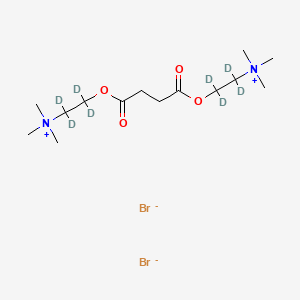
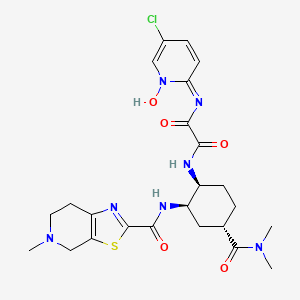
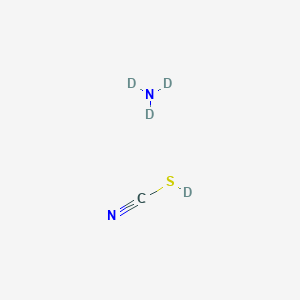
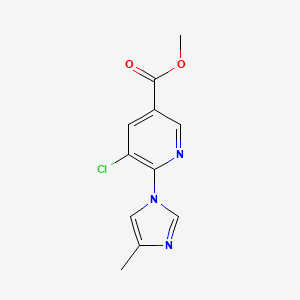
![2-[4-(3-Aminopropyl)piperazin-1-yl]benzonitrile](/img/structure/B13857354.png)

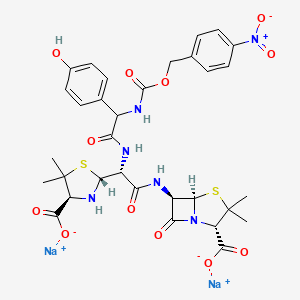
![1-(Benzenesulfonyl)-4-[(4-chlorophenoxy)methyl]benzene](/img/structure/B13857390.png)
![2-[(4-Acetylpiperazin-1-yl)methyl]-5-ethyl-7-phenylthieno[3,2-c]pyridin-4-one](/img/structure/B13857395.png)
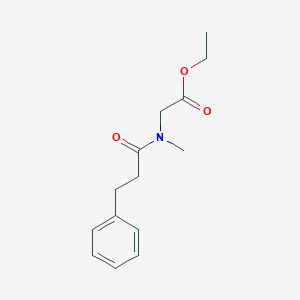

![3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one;methylimino(sulfanylidene)methane](/img/structure/B13857412.png)
